molecular formula C11H13N3O2 B8454588 2-tert-butyl-6-nitroimidazo[1,2-a]pyridine

2-tert-butyl-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B8454588
M. Wt: 219.24 g/mol
InChI Key: HDHDIYWZMRTMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are characterized by a fused ring system containing both imidazole and pyridine rings. The presence of a tert-butyl group at the 2-position and a nitro group at the 6-position makes this compound unique. Imidazo[1,2-a]pyridines are known for their significant applications in medicinal chemistry and material science due to their diverse biological activities and chemical properties .

Preparation Methods

The synthesis of 2-tert-butyl-6-nitroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot, four-component reaction involving ethane-1,2-diamine, 1,1-bis(methylthio)-2-nitroethene, aldehydes, and activated methylene compounds in the presence of ethanol can be used to prepare imidazo[1,2-a]pyridines . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-tert-butyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-tert-butyl-6-nitroimidazo[1,2-a]pyridine has significant applications in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-tert-butyl-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells. The compound interacts with sterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol production, leading to the disruption of fungal cell membrane integrity .

Comparison with Similar Compounds

2-tert-butyl-6-nitroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:

    Alpidem: Anxiolytic agent.

    Zolpidem: Hypnotic used to treat insomnia.

    Saripidem: Sedative and anxiolytic.

    Zolimidine: Anti-ulcer agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-tert-butyl-6-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)9-7-13-6-8(14(15)16)4-5-10(13)12-9/h4-7H,1-3H3

InChI Key

HDHDIYWZMRTMHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Operations similar to Production Example 1-(2) were conducted using 1-bromopinacolone and 2-amino-5-nitropyridine. The solid whereupon obtained was suspended in ethyl acetate, and washed with saturated aqueous sodium hydrogencarbonate solution to provide the title compound as yellow solid.
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